3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-fluorophenyl group at position 3 of the triazole ring (Figure 1).
Properties
IUPAC Name |
3-(3-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXAIUQFJBIGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within certain cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, a form of programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also displayed potent dual activity against the examined cell lines and CDK2 .
Biochemical Analysis
Biochemical Properties
3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that is crucial for cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, this compound has been found to interact with other biomolecules such as epidermal growth factor receptor (EGFR), leading to the inhibition of downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by increasing reactive oxygen species (ROS) levels and suppressing EGFR expression. The inhibition of CDK2 by this compound leads to cell cycle arrest, particularly at the G1 phase, thereby preventing cell proliferation. Furthermore, this compound has been shown to modulate gene expression, affecting genes involved in cell survival, apoptosis, and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site, which prevents the enzyme from phosphorylating its substrates. This binding interaction is facilitated by the unique structure of the compound, which allows it to fit snugly into the active site of CDK2. Additionally, this compound has been found to inhibit EGFR by binding to its extracellular domain, thereby blocking the receptor’s ability to activate downstream signaling pathways. This dual inhibition of CDK2 and EGFR contributes to the compound’s potent anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the compound’s inhibitory effects on CDK2 and EGFR diminish over time, likely due to degradation and reduced bioavailability. Short-term studies indicate that the compound remains effective in inhibiting cell proliferation and inducing apoptosis for up to 48 hours after administration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a clear dose-response relationship indicating that the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially contributing to the compound’s overall pharmacological effects. Additionally, the compound has been found to affect metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins. Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with its target enzymes and receptors. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy in modulating cellular processes.
Biological Activity
3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, synthetic approaches, and relevant case studies highlighting its efficacy against various biological targets.
- Molecular Formula : C10H8FN5O
- Molecular Weight : 231.19 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antitumor activity. For instance, a series of synthesized compounds were tested against breast cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay. Notably, certain derivatives displayed IC50 values as low as 17.83 μM and 19.73 μM against these cell lines, indicating potent antiproliferative effects compared to conventional chemotherapeutics like Cisplatin .
Antibacterial Effects
The compound has also shown promising antibacterial properties. Research indicates that triazolo derivatives can inhibit the growth of various pathogenic bacteria. One study reported that compounds structurally related to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Some derivatives have been identified as potent inducers of apoptosis in cancer cells. This effect is often linked to the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in tumor proliferation and bacterial survival. For example, its inhibitory action on alkaline phosphatase enzymes has been correlated with potential anti-proliferative effects .
Case Studies
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions that are both efficient and environmentally friendly. Techniques such as one-pot synthesis have been employed to streamline the process while maintaining high yields and purity levels .
Scientific Research Applications
Overview
3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, biological research, and material science.
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of triazolopyrimidines can inhibit specific kinases involved in cancer cell proliferation. The fluorophenyl group may enhance binding affinity to these targets, potentially leading to the development of novel anticancer therapies.
- Antimicrobial Properties : Research has shown that compounds with similar triazolopyrimidine cores exhibit antimicrobial activity against a range of pathogens. This suggests potential applications in treating infectious diseases.
- Neurological Disorders : The piperazine moiety in the compound may provide activity at neurotransmitter receptors, suggesting applications in treating conditions such as anxiety or depression. Studies are ongoing to evaluate its efficacy and mechanism of action in this context .
Chemical Biology
The compound serves as a valuable building block in the synthesis of more complex molecules. It can be utilized to create libraries of derivatives for high-throughput screening against various biological targets.
- Enzyme Inhibition Studies : The compound's ability to inhibit enzymes such as kinases and phosphodiesterases is being explored. These enzymes play crucial roles in signaling pathways related to cancer and inflammation .
- Target Identification : Research efforts are focused on identifying specific molecular targets that interact with this compound, which could lead to insights into its mechanism of action and therapeutic potential .
Material Science
Beyond biological applications, the unique chemical properties of this compound make it suitable for use in developing new materials.
- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials for industrial use .
- Electronic Applications : Its electronic characteristics may allow for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research is ongoing to explore these possibilities further .
Case Studies
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of triazolopyrimidines, including substitution and cross-coupling reactions.
a. Substitution Reactions
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Nucleophilic Substitution: Reacts with amines or thiol groups under basic conditions (e.g., N,N-diisopropylethylamine) .
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Electrophilic Substitution: Fluorine substituent enhances reactivity at the phenyl ring for alkylation or acylation .
b. Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: Brominated intermediates undergo coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) .
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Sonogashira Coupling: Iodo derivatives react with alkynes (e.g., 4-ethylnylanisole) .
c. Oxidation/Reduction
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Oxidation: Fluorophenyl group stabilizes reactive intermediates during oxidation with KMnO₄ or H₂O₂.
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Reduction: LiAlH₄ or NaBH₄ reduce carbonyl groups to alcohols or amines.
| Reaction Type | Reagents | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Cross-coupled triazolopyrimidines |
| Sonogashira | Pd(0), alkynes | Alkyne-conjugated derivatives |
| Oxidation | KMnO₄, H₂O₂ | Oxidized triazolopyrimidines |
Mechanism of Action
The compound’s biological activity stems from its triazolopyrimidine core, which interacts with enzymes such as kinases. Studies on similar derivatives indicate:
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Kinase Inhibition: Targets ATP-binding pockets in oncogenic kinases, modulating cell proliferation .
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Antiviral/Anticancer Effects: Structural modifications (e.g., fluorophenyl substituents) enhance binding affinity to viral RNA polymerases or tubulin .
a. Computational Insights
DFT calculations reveal:
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HOMO/LUMO Alignment: Facilitates electron transfer during enzymatic interactions .
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Hydrogen Bonding: Fluorine atoms stabilize interactions with nucleophilic residues in target proteins .
b. Preclinical Studies
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical and biological properties. Key analogs include:
Notes:
- *Calculated molecular weight based on formula C₁₁H₈FN₅O.
- The 3-(4-bromobenzyl) analog (8a) exhibits a higher molecular weight and distinct NH signals in NMR due to the bromine atom’s electron-withdrawing effects .
- The 3-(4-methoxyphenyl) analog has an electron-donating methoxy group, which may enhance solubility compared to halogenated derivatives .
Modifications at Position 6
Position 6 substitutions alter the molecule’s conformational flexibility and bioactivity:
Notes:
Preparation Methods
General Synthetic Routes
The synthesis of this compound typically follows multi-step organic transformations involving condensation, cyclization, and functional group modifications. The key synthetic strategy involves constructing the triazolo[4,5-d]pyrimidinone core fused with the 3-fluorophenyl substituent.
- Condensation and Cyclization:
A common approach starts with the condensation of 3-fluorophenyl-substituted precursors (such as substituted anilines or aldehydes) with suitable pyrimidine or triazole derivatives. This is followed by cyclization under controlled conditions to form the fused triazolopyrimidinone ring system. - Catalysts and Solvents:
Polar aprotic solvents like dimethylformamide (DMF) are frequently used to dissolve reactants and facilitate the reaction. Catalysts such as potassium carbonate or copper salts can promote cyclization and improve reaction rates. - Temperature and Time:
Reaction temperatures typically range from ambient to reflux conditions (25–100 °C), with reaction times varying from several hours to days depending on the step and scale.
One-Pot and Regioselective Cyclocondensation Methods
Recent advances have introduced efficient one-pot methods for synthesizing fluorinated heterocycles related to the triazolopyrimidinone scaffold:
- [3+3] Cyclocondensation:
Using 2-aminothiazoles or 2-amino-oxazoles with fluorinated alkynoates, a one-step cyclocondensation reaction can produce fluorinated heterocyclic pyrimidinones with good regioselectivity and yields. Although this method is described for thiazolo- and oxazolo-pyrimidinones, it provides a conceptual framework applicable to triazolopyrimidinones with fluorine substituents. - Solvent Effects:
Protic solvents like methanol have been shown to give excellent conversion and isolated yields (up to 88%) in similar heterocyclic syntheses. Aprotic solvents such as DMF and DMSO also provide good conversions but sometimes lower isolated yields. - Catalyst Influence:
Transition metal catalysts (e.g., silver, copper, palladium salts) may be used to enhance yields, though some reactions proceed efficiently under catalyst-free conditions.
| Entry | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | None | MeOH | 70 | 100 | 88 |
| 2 | Cu(OAc)2 | MeOH | 70 | 100 | 70 |
| 3 | Pd(OAc)2 | MeOH | 70 | 100 | 50 |
| 4 | None | DMF | 70 | 88 | 56 |
| 5 | None | DMSO | 70 | 90 | 50 |
Table 1: Representative solvent and catalyst effects on fluorinated heterocyclic pyrimidinone synthesis (adapted from related fluorinated heterocycle studies)
Industrial-Scale Production Considerations
For industrial synthesis, process optimization focuses on:
- Continuous Flow Reactors:
These reactors improve control over reaction parameters such as temperature, mixing, and residence time, enabling scalable and reproducible synthesis. - Purification Techniques:
Recrystallization and chromatographic methods (e.g., column chromatography, preparative HPLC) are employed to achieve high purity of the final compound. - Yield and Purity Optimization:
Reaction conditions are fine-tuned to maximize yield while minimizing by-products and impurities, critical for pharmaceutical-grade material.
Chemical Reaction Analysis Relevant to Preparation
The compound’s preparation often involves:
- Oxidation and Reduction Steps:
To introduce or modify functional groups on the triazolopyrimidinone core, oxidation (e.g., using potassium permanganate) or reduction (e.g., sodium borohydride) reactions may be employed. - Nucleophilic Substitution:
Introduction of the fluorophenyl group or other substituents may be achieved via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, particularly when functionalizing the heterocyclic core post-cyclization.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Condensation | 3-fluorophenyl aldehyde + pyrimidine derivative | Forms intermediate for cyclization |
| Cyclization | Triazole derivative, K2CO3, DMF, 70–100 °C | Forms fused triazolopyrimidinone core |
| One-pot Cyclocondensation | 2-aminothiazoles/oxazoles + fluorinated alkynoates, MeOH, 70 °C | High regioselectivity and yields |
| Oxidation/Reduction | KMnO4, NaBH4, inert atmosphere | Functional group modifications |
| Cross-coupling Functionalization | Pd or Cu catalysts, boronic acids or alkynes | Introduces or modifies aromatic substituents |
Research Findings and Optimization Insights
- The choice of solvent dramatically affects conversion and yield, with protic solvents like methanol often superior for cyclocondensation reactions.
- Catalyst-free conditions can be sufficient for high yield in some cases, simplifying purification and reducing cost.
- Transition metal catalysts can enhance yields but may introduce complexity in purification and cost.
- Temperature control is critical; higher temperatures generally improve conversion but may lower selectivity or cause decomposition.
- Continuous flow methods are promising for scale-up, providing better control and reproducibility.
Q & A
Basic Question: What are the established synthetic routes for preparing 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and what reaction conditions are critical for achieving high yields?
Methodological Answer:
The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with triazole intermediates. Key steps include:
- Precursor Activation : Use of coupling agents like EDCI or DCC to activate carboxylic acid groups for amide bond formation (analogous to 's copolymerization design).
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (N₂/Ar) to ensure regioselectivity .
- Cyclization : Acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) to promote pyrimidinone ring closure.
Critical parameters include temperature control (60–80°C for cyclization), solvent polarity (DMF or DMSO enhances solubility), and stoichiometric ratios (1:1.2 for triazole:fluorophenyl precursor). Yield optimization may require iterative adjustment of these variables .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for triazolopyrimidinone derivatives, such as varying antimicrobial potency across studies?
Methodological Answer:
Contradictions often arise from differences in:
- Purity and Isomerism : Ensure compound purity via HPLC (>98%) and confirm stereochemistry using chiral chromatography or X-ray crystallography (as in ) .
- Assay Conditions : Standardize MIC (minimum inhibitory concentration) testing with consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar).
- Structural Variants : Compare substituent effects. For example, 3-fluorophenyl vs. 4-fluorophenyl analogs ( showed hydroxylphenyl substitution reduced activity by 40%) .
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric effects) influencing bioactivity .
Basic Question: Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and aromatic substitution patterns (e.g., 7.2–8.1 ppm for fluorophenyl protons) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms triazolo-pyrimidinone fusion (as in , where R-factor = 0.069 ensured accuracy) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out adducts.
Advanced Question: What experimental design strategies can optimize the scalability of triazolopyrimidinone synthesis while minimizing hazardous byproducts?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors () to enhance heat/mass transfer and reduce reaction times (e.g., 30 min vs. 6 hr batch processing) .
- DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., temperature, catalyst loading) and model interactions. For example, a 2³ factorial design can optimize yield while minimizing waste .
- Green Solvents : Replace DMF with Cyrene™ or 2-MeTHF to reduce toxicity .
- Catalyst Recycling : Immobilize Cu catalysts on silica or magnetic nanoparticles for reuse (≥5 cycles with <5% activity loss) .
Basic Question: How does the fluorine substituent at the 3-position of the phenyl ring influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine increases ring electron deficiency, enhancing electrophilic substitution resistance (meta-directing).
- Hydrogen Bonding : The C-F group participates in weak H-bonding with biological targets (e.g., enzyme active sites), as shown in docking studies for analogs in .
- Stability : Fluorine reduces metabolic degradation in vitro, confirmed via LC-MS stability assays (t₁/₂ increased by 2.3× vs. non-fluorinated analogs) .
Advanced Question: What mechanistic insights explain the divergent reactivity of triazolopyrimidinones under varying pH conditions?
Methodological Answer:
- Acidic Conditions : Protonation at N6 initiates ring-opening to form reactive intermediates (e.g., diazonium species), as observed in ’s oxidation studies .
- Basic Conditions : Deprotonation at N3 facilitates nucleophilic attacks, enabling functionalization (e.g., alkylation or acylation).
- pH-Dependent Tautomerism : Neutral pH stabilizes the lactam form, while acidic/basic conditions favor iminol or enolate tautomers, respectively. Monitor via UV-Vis (λ shift from 270 nm to 310 nm in basic media) .
Advanced Question: How can computational methods predict and rationalize the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., DHFR or kinase PDB entries) to simulate binding poses .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å indicates robust binding) .
- QSAR Modeling : Develop models correlating substituent descriptors (Hammett σ, molar refractivity) with IC₅₀ values from ’s bioactivity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
